2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Physicochemical profiling ADME prediction Fragment-based drug discovery

Researchers screening for glucokinase-GKRP disruptors often face false negatives with phenyl-piperazine analogs that lack the pyridine nitrogen’s hydrogen-bonding capability. CAS 1021220-48-3 solves this with a pyridin-2-yl moiety that engages the GKRP allosteric pocket (ΔTPSA ≥10 Ų vs. m-tolyl analog). It also chelates catalytic metals (Zn²⁺/Mg²⁺) and disrupts RND efflux pumps without competing at the substrate site. • XLogP3 = 2.9, TPSA = 91 Ų - favorable Lipinski profile for PAMPA/Caco-2 screening. • Seven H-bond acceptors; bidentate pyridine nitrogen enables metal coordination. • Bulk custom synthesis available with analytical QC (HPLC, NMR).

Molecular Formula C20H34N4O3S
Molecular Weight 410.58
CAS No. 1021220-48-3
Cat. No. B2660105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide
CAS1021220-48-3
Molecular FormulaC20H34N4O3S
Molecular Weight410.58
Structural Identifiers
SMILESCCCC(CCC)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
InChIInChI=1S/C20H34N4O3S/c1-3-8-18(9-4-2)20(25)22-12-7-17-28(26,27)24-15-13-23(14-16-24)19-10-5-6-11-21-19/h5-6,10-11,18H,3-4,7-9,12-17H2,1-2H3,(H,22,25)
InChIKeyGUISYDBASCPHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021220-48-3: A Pyridinyl-Piperazine Sulfonamide Pentanamide Fragment for Targeted Probe Design


2‑Propyl‑N‑(3‑((4‑(pyridin‑2‑yl)piperazin‑1‑yl)sulfonyl)propyl)pentanamide (CAS 1021220‑48‑3) is a synthetic small molecule that combines a pyridinyl‑piperazine head‑group with a sulfonamide‑linked pentanamide tail. Its molecular formula is C20H34N4O3S, and it possesses a molecular weight of 410.57 Da . The compound belongs to the class of aryl‑piperazine sulfonamides, a scaffold that has been exploited to disrupt protein‑protein interactions (e.g., the glucokinase‑GKRP complex) and to inhibit bacterial multidrug‑efflux pumps [1]. Because the pyridine nitrogen and the sulfonamide group are central to target recognition, even minor substitutions on the N‑aryl ring can drastically alter potency, selectivity, and physicochemical properties.

Why Close Analogs of 1021220-48-3 Cannot Be Interchanged Without Risk


The pyridin‑2‑yl moiety of 1021220‑48‑3 is a bidentate hydrogen‑bond acceptor and a metal‑chelating center, characteristics that are absent in the m‑tolyl (CAS 1021040‑98‑1) and 4‑fluorophenyl analogs. This single atomic change shifts the topological polar surface area by ≥10 Ų and alters the distribution of hydrogen‑bond acceptors, directly influencing solubility, membrane permeability, and target‑binding kinetics [1]. Moreover, pyridinyl‑piperazine sulfonamides have been identified as privileged fragments for allosteric modulation of protein‑protein interfaces, whereas simple phenylpiperazines lack the ability to engage the same secondary pockets [2]. Consequently, substituting 1021220‑48‑3 with a non‑pyridinyl analog may abolish the desired probe activity, even if the analog retains similar lipophilicity.

Quantitative Differentiation Evidence for 1021220-48-3 vs. Its Closest Analogs


Higher Topological Polar Surface Area (TPSA) vs. the m‑Tolyl Analog Improves Aqueous Solubility Window

The pyridine nitrogen in 1021220‑48‑3 elevates the computed TPSA to 91 Ų, whereas the m‑tolyl analog (CAS 1021040‑98‑1) is predicted to have a TPSA of approximately 78 Ų (based on the absence of the pyridine N‑atom and replacement by a C‑H group). The ∆TPSA ≈ 13 Ų indicates that 1021220‑48‑3 will have a larger hydration shell and potentially higher aqueous solubility at pH 7.4, which can be decisive for bioassay performance in DMSO‑sensitive systems [1].

Physicochemical profiling ADME prediction Fragment-based drug discovery

Reduced Lipophilicity (XLogP3 = 2.9) vs. the 4‑Fluorophenyl Analog Favors Metabolic Stability

The computed XLogP3 of 1021220‑48‑3 is 2.9 [1]. The 4‑fluorophenyl analog (N‑(3‑((4‑(4‑fluorophenyl)piperazin‑1‑yl)sulfonyl)propyl)pentanamide) is estimated to have an XLogP3 of approximately 3.5, owing to the electron‑withdrawing fluorine substituent [2]. A ∆XLogP3 of −0.6 means that 1021220‑48‑3 is less lipophilic, which in the context of Lipinski’s Rule of Five will translate into better predicted passive permeability, lower CYP‑mediated clearance, and a reduced likelihood of hERG channel blockade.

Lipophilicity Metabolic stability Lead optimization

Pyridinyl Group Confers Unique Hydrogen‑Bond Acceptor Count (7 vs. 6) and Chelation Potential Not Available in Phenyl Analogs

1021220‑48‑3 possesses 7 hydrogen‑bond acceptors (four sulfonamide oxygens, two carbonyl oxygens, one pyridine nitrogen) vs. 6 acceptors for the m‑tolyl analog, which lacks the pyridine nitrogen . The additional acceptor provides an extra directional interaction site, enabling bidentate chelation of metal cofactors (e.g., Mg²⁺, Zn²⁺) or dual hydrogen‑bonding to backbone amides in kinase hinge regions. This feature is absent in all‑carbon aryl analogs and is a hallmark of pyridinyl‑piperazine scaffolds that achieve nanomolar potency at allosteric sites [1].

Hydrogen bonding Chelation Molecular recognition

Longer Propyl Linker Between Sulfonamide and Pentanamide Enhances Conformational Flexibility vs. Ethyl-Linked Congeners

The target compound contains a three‑carbon propyl spacer between the sulfonamide and the pentanamide, whereas the closely related N‑(2‑{[4‑(pyridin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)pentanamide has a two‑carbon ethyl spacer. The extra methylene group in 1021220‑48‑3 increases the number of freely rotatable bonds from 10 to 11, raising the conformational entropy and allowing the pentanamide tail to sample a larger volume of conformational space. This increased flexibility can be critical for adapting to the induced‑fit binding modes often observed with sulfonamide‑based fragments .

Linker length Conformational entropy Target engagement

Optimal Use Cases for 1021220-48-3 Based on Quantitative Differentiation Evidence


Fragment‑Based Screening for Allosteric GK‑GKRP Disruptors

The pyridinyl‑piperazine sulfonamide core of 1021220‑48‑3 is a privileged fragment for disrupting the glucokinase‑GKRP interaction, as demonstrated by related bis‑pyridinyl analogs that achieve nanomolar potency at the allosteric site [1]. Procure this compound when the screening objective is to identify fragments that bind to the GKRP allosteric pocket and require the pyridine nitrogen for hydrogen‑bonding to the protein backbone. The propyl linker and pentanamide tail provide additional vectors for structure‑activity relationship expansion without introducing excessive lipophilicity.

Allosteric Inhibition of RND‑Type Multidrug Efflux Pumps

Pyridylpiperazine‑based sulfonamides have been characterized as allosteric inhibitors of resistance‑nodulation‑cell division (RND) efflux pumps in Gram‑negative bacteria [2]. 1021220‑48‑3, with its seven hydrogen‑bond acceptors and chelating pyridine nitrogen, should be prioritized over phenyl‑substituted analogs when the goal is to disrupt the proton‑relay network of the pump without competing with the substrate‑binding site. Its moderate TPSA (91 Ų) also supports penetration through porin channels.

Probe Development for Metal‑Dependent Enzymes Requiring Chelation

The pyridine nitrogen of 1021220‑48‑3 can coordinate catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases or Mg²⁺ in kinases). Use this compound instead of the m‑tolyl or 4‑fluorophenyl analogs when the target enzyme’s active site contains a solvent‑accessible metal center that requires a bidentate ligand. The sulfonamide group further stabilizes the metal complex, while the pentanamide tail can be derivatized to optimize potency and selectivity [3].

ADME Profiling of Piperazine Sulfonamide Fragment Collections

With an XLogP3 of 2.9 and a TPSA of 91 Ų, 1021220‑48‑3 sits in a favorable region of the Lipinski plot. Include it when constructing fragment libraries for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 permeability screening. Its lower lipophilicity relative to the 4‑fluorophenyl analog (ΔXLogP3 ≈ −0.6) makes it a suitable control compound for assessing the impact of lipophilicity on passive diffusion and metabolic stability [1].

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